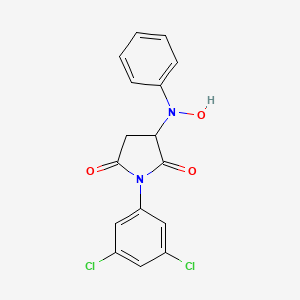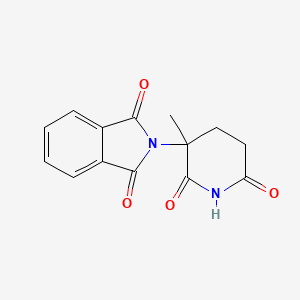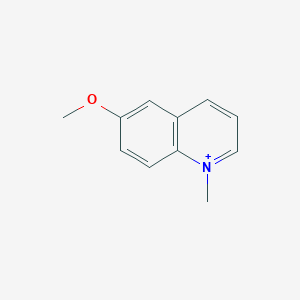![molecular formula C10H15NO B1194675 4-[(2S)-2-(methylamino)propyl]phenol CAS No. 85482-67-3](/img/structure/B1194675.png)
4-[(2S)-2-(methylamino)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxymethamphetamine is a phenolic compound, the structure of which is that of methamphetamine methyl-substituted at the 4-position of the phenyl ring. It is a member of phenols and a secondary amino compound. It derives from a methamphetamine.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Phenolic compounds like 4-[(2S)-2-(methylamino)propyl]phenol have been recognized for their antimicrobial properties. They control the growth of microorganisms and are increasingly important in controlling microbial growth in foods. This includes methyl, propyl, and other phenolic derivatives, which vary in their inhibitory powers against bacteria, fungi, and viruses (Davidson & Brandén, 1981).
Potential in Cancer Treatment
Schiff bases of phenolic compounds have shown potential in cancer treatment. Studies have demonstrated their effectiveness in binding to DNA and inhibiting the growth of cancer cells. Specific derivatives of phenol, including those structurally similar to 4-[(2S)-2-(methylamino)propyl]phenol, have been shown to be potent in treating cancer (Uddin et al., 2020).
Role in Detection of Stimulant Drugs
4-[(2S)-2-(methylamino)propyl]phenol has been used in the synthesis of Quenchbodies for the detection of stimulant drugs like methamphetamine. It serves as a chemical probe in drug detection, indicating its versatility in bioanalytical applications (Jeong et al., 2020).
Interaction with Metal Ions
The compound has shown interesting interactions with metal ions, forming complexes that have potential use in various fields, including medicinal chemistry and materials science. These interactions could lead to the development of novel compounds with unique properties (Ambrosi et al., 2003).
Role in Coordination Chemistry
It is involved in the formation of carbonato-bridged self-assembled structures in coordination chemistry. Such structures are significant in understanding the molecular mechanisms in inorganic chemistry and can be used in the synthesis of new materials (Mukherjee et al., 2008).
Influence in Pharmacology
Derivatives of 4-[(2S)-2-(methylamino)propyl]phenol have been shown to have pharmacological significance, particularly in the development of allosteric modifiers of hemoglobin. This suggests its potential in the treatment of conditions related to oxygen transport and delivery (Randad et al., 1991).
Eigenschaften
CAS-Nummer |
85482-67-3 |
|---|---|
Produktname |
4-[(2S)-2-(methylamino)propyl]phenol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
SBUQZKJEOOQSBV-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NC |
SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



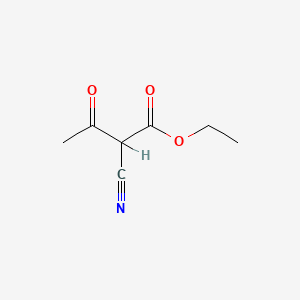
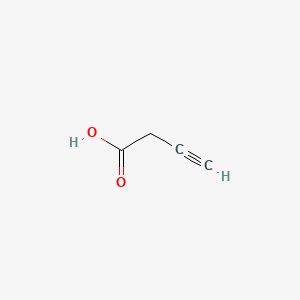

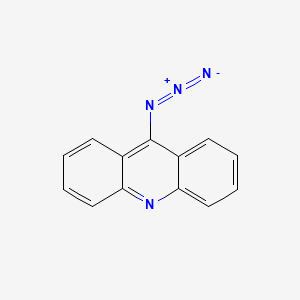
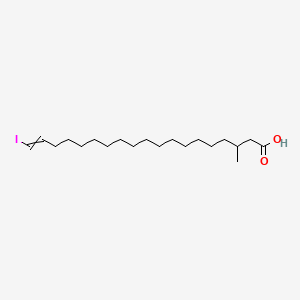
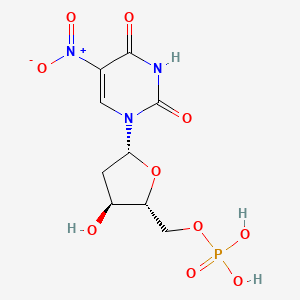
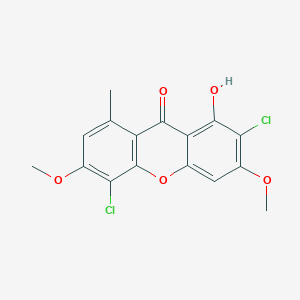
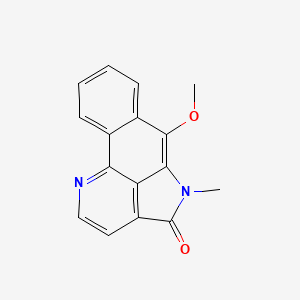
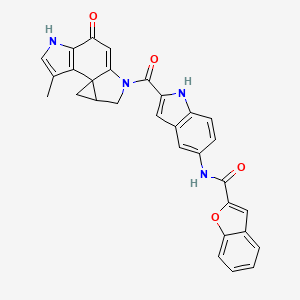
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

